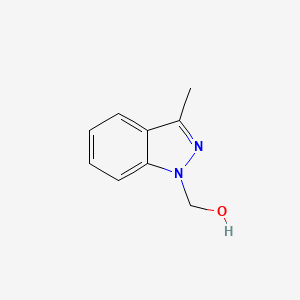
(3-Methyl-1H-indazol-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-1H-indazol-1-yl)methanol is an organic compound with the molecular formula C9H10N2O It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a methanol group attached to the nitrogen atom at the first position and a methyl group at the third position of the indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1H-indazol-1-yl)methanol typically involves the reaction of 3-methylindazole with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Methyl-1H-indazol-1-yl)methanol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Industry: In materials science, this compound can be used in the synthesis of novel polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which (3-Methyl-1H-indazol-1-yl)methanol exerts its effects is largely dependent on its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- (1-Methyl-1H-indazol-3-yl)methanol
- (1-Ethyl-1H-imidazol-2-yl)methanol
- (1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol
Comparison: (3-Methyl-1H-indazol-1-yl)methanol is unique due to the position of the methyl and methanol groups on the indazole ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. For example, (1-Methyl-1H-indazol-3-yl)methanol has the methyl group at a different position, which can lead to different chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
(3-methylindazol-1-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-7-8-4-2-3-5-9(8)11(6-12)10-7/h2-5,12H,6H2,1H3 |
InChI-Schlüssel |
ZRVTZOFEHPNERS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=CC=CC=C12)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


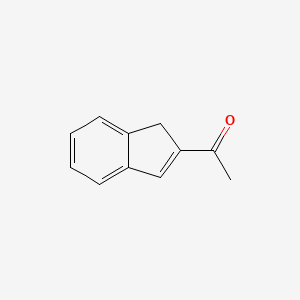

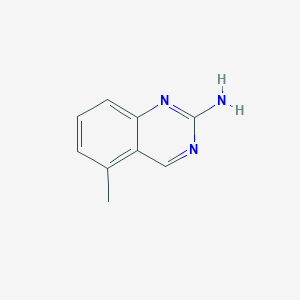
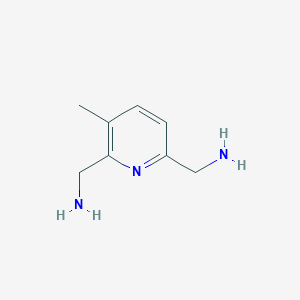



![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
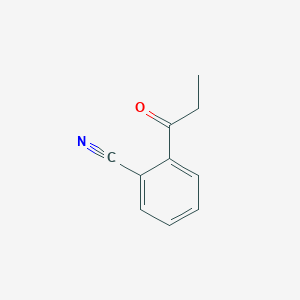
![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)


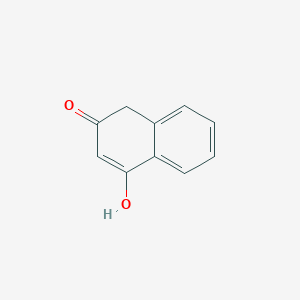
![5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)
